Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate
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Overview
Description
Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate: is a chemical compound with the molecular formula C33H62O6 It is a type of ester derived from propane-1,2,3-tricarboxylic acid, where three decyl groups are attached to the carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with decanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,2,3-tricarboxylic acid and decanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the decyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Propane-1,2,3-tricarboxylic acid and decanol.
Oxidation: Corresponding carboxylic acids.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics. It is also employed in the synthesis of other complex organic molecules.
Biology and Medicine: In biological research, this compound can be used as a model ester to study esterification and hydrolysis reactions
Industry: In the industrial sector, this compound is used as a lubricant additive to improve the performance and longevity of lubricants. It is also utilized in the production of coatings and adhesives.
Mechanism of Action
The mechanism of action of Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate primarily involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved under specific conditions, releasing the corresponding acids and alcohols. This property is exploited in various applications, including drug delivery and polymer modification.
Comparison with Similar Compounds
Tris(2-ethylhexyl) 2-methylpropane-1,2,3-tricarboxylate: Similar ester with 2-ethylhexyl groups instead of decyl groups.
Tris(trimethylsilyl) 2-methylpropane-1,2,3-tricarboxylate: Contains trimethylsilyl groups, offering different chemical properties.
Uniqueness: Tris(decyl) 2-methylpropane-1,2,3-tricarboxylate is unique due to its long decyl chains, which provide specific hydrophobic properties and enhance its performance as a plasticizer and lubricant additive. The presence of decyl groups also influences its reactivity and solubility in various solvents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
114629-86-6 |
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Molecular Formula |
C37H70O6 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
tris-decyl 2-methylpropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C37H70O6/c1-5-8-11-14-17-20-23-26-29-41-34(38)32-37(4,36(40)43-31-28-25-22-19-16-13-10-7-3)33-35(39)42-30-27-24-21-18-15-12-9-6-2/h5-33H2,1-4H3 |
InChI Key |
XIJJYGPJPAWPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(C)(CC(=O)OCCCCCCCCCC)C(=O)OCCCCCCCCCC |
Origin of Product |
United States |
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